2-Ethyl-3-methoxypyrazine-d5
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Overview
Description
2-Ethyl-3-methoxypyrazine-d5 is a deuterated analog of 2-Ethyl-3-methoxypyrazine, a compound known for its distinctive earthy and green aroma. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methoxypyrazine-d5 typically involves the deuteration of 2-Ethyl-3-methoxypyrazine. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methoxypyrazine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Ethyl-3-methoxypyrazine-d5 is widely used in scientific research due to its unique properties:
Biology: Used in metabolic studies to trace biochemical pathways involving pyrazine derivatives.
Medicine: Investigated for its potential pharmacokinetic and metabolic profiles due to deuterium labeling.
Industry: Employed in the flavor and fragrance industry to study the sensory attributes of food and beverages.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methoxypyrazine-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics. This makes it a valuable tool in studying the metabolic pathways and the effects of deuterium substitution on drug metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-methoxypyrazine: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Methyl-3-propylpyrazine: Another pyrazine derivative with different alkyl substituents.
2-Isobutyl-3-methoxypyrazine: Known for its strong green bell pepper aroma.
Uniqueness
2-Ethyl-3-methoxypyrazine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and metabolic studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
2-methoxy-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
DPCILIMHENXHQX-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1OC |
Canonical SMILES |
CCC1=NC=CN=C1OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.